1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one
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Overview
Description
1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one is an organic compound that features a unique structure combining an azepane ring, a phenoxy group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one typically involves the reaction of hexamethyleneimine with 4-fluoroacetophenone in the presence of dimethyl sulfoxide at 115°C for 16 hours under an inert atmosphere . This method yields the desired compound with a high degree of purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-(Azepan-1-yl)-2-(3-fluorophenoxy)ethan-1-one: Similar structure but with a fluorine atom instead of a hydroxymethyl group.
1-(Azepan-1-yl)-2-(3-nitrophenoxy)ethan-1-one: Contains a nitro group instead of a hydroxymethyl group.
Uniqueness
1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-[3-(hydroxymethyl)phenoxy]ethanone |
InChI |
InChI=1S/C15H21NO3/c17-11-13-6-5-7-14(10-13)19-12-15(18)16-8-3-1-2-4-9-16/h5-7,10,17H,1-4,8-9,11-12H2 |
InChI Key |
XVVAASRNHVSRKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC(=C2)CO |
Origin of Product |
United States |
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